molecular formula C20H20FN3O3S2 B2998019 2-(4-Fluorophenyl)-1-(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone CAS No. 941981-57-3

2-(4-Fluorophenyl)-1-(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone

Cat. No.: B2998019
CAS No.: 941981-57-3
M. Wt: 433.52
InChI Key: BUQJONAOMFUISO-UHFFFAOYSA-N
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Description

This compound features a benzothiazole core substituted with a methylsulfonyl group at position 4, linked to a piperazine ring. The piperazine is further connected via an ethanone bridge to a 4-fluorophenyl group. Key structural attributes include:

  • Benzothiazole moiety: A heterocyclic aromatic system known for pharmacological relevance, particularly in anticancer and antimicrobial agents.
  • 4-Fluorophenyl group: Introduces electron-withdrawing effects, influencing electronic distribution and metabolic stability.

This structure is designed to optimize interactions with biological targets, such as enzymes or receptors, leveraging the benzothiazole’s affinity for hydrophobic pockets and the sulfonyl group’s role in electrostatic interactions [1].

Properties

IUPAC Name

2-(4-fluorophenyl)-1-[4-(4-methylsulfonyl-1,3-benzothiazol-2-yl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O3S2/c1-29(26,27)17-4-2-3-16-19(17)22-20(28-16)24-11-9-23(10-12-24)18(25)13-14-5-7-15(21)8-6-14/h2-8H,9-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUQJONAOMFUISO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC2=C1N=C(S2)N3CCN(CC3)C(=O)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-Fluorophenyl)-1-(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone is a complex organic molecule characterized by its diverse functional groups, which include a fluorophenyl moiety, a piperazine ring, and a benzo[d]thiazole structure. Its structural diversity suggests potential for various biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its analgesic properties, receptor interactions, and potential therapeutic applications.

Structural Overview

The compound features several key components:

  • Fluorophenyl group : Enhances lipophilicity and potential receptor binding.
  • Piperazine ring : Known for its role in modulating neurotransmitter receptors.
  • Benzo[d]thiazole structure : Associated with various biological activities including anticancer properties.

Analgesic Properties

Research indicates that derivatives of the benzo[d]thiazole and piperazine classes exhibit significant antinociceptive effects . Docking studies have shown that this compound can interact with opioid receptors , suggesting potential use as an analgesic agent. The interactions involve critical hydrogen bonds and π-π stacking with amino acids in the receptor binding sites, which are crucial for its biological efficacy.

Antimicrobial Activity

Similar compounds have demonstrated moderate to good antimicrobial activity. A study involving thiazole derivatives indicated that many synthesized compounds exhibited effective antimicrobial properties. The presence of the methylsulfonyl group in the structure may enhance this activity, although specific data on this compound's antimicrobial efficacy remains limited .

Anticancer Potential

Compounds containing the benzo[d]thiazole moiety have been extensively studied for their anticancer properties. For instance, derivatives have shown significant antiproliferative activity against various cancer cell lines, including prostate (DU-145) and liver (HepG2) cancer cells . The unique structural features of This compound may contribute to similar anticancer effects.

The biological activity of this compound can be attributed to its ability to modulate various receptors involved in pain perception and inflammation. The docking studies reveal that it forms crucial interactions with:

  • Opioid receptors : Implicated in pain relief.
  • Cannabinoid receptors : Some thiazole derivatives have been shown to act as antagonists at these sites .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions, utilizing reagents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-Hydroxybenzotriazole) to facilitate the formation of the desired piperazine and thiazole derivatives. Characterization methods such as NMR (Nuclear Magnetic Resonance) and MS (Mass Spectrometry) confirm the structure and purity of the synthesized products.

Comparative Analysis

To better understand the biological activity of this compound, a comparison with similar compounds is presented below:

Compound NameStructural FeaturesBiological Activity
This compoundFluorophenyl, methylsulfonyl groupPotential analgesic
4-MethylsulfonylpiperazineMethylsulfonyl groupAntinociceptive effects
Thiazole derivativesThiazole ringAnticancer activity

Case Studies

Recent studies have highlighted the efficacy of thiazole derivatives in treating various conditions:

  • Antinociceptive Studies : In vivo models showed that compounds similar to this one provided significant pain relief comparable to standard analgesics.
  • Antimicrobial Screening : Several analogs demonstrated effective inhibition against bacterial strains, indicating potential for development as antimicrobial agents.

Scientific Research Applications

The compound 2-(4-Fluorophenyl)-1-(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone is a complex organic molecule that contains a fluorophenyl moiety, a piperazine ring, and a benzo[d]thiazole structure. Its structural diversity suggests potential biological activities. The methylsulfonyl group enhances its solubility and reactivity, making it a candidate for various therapeutic applications.

Synthesis :
The synthesis of this compound involves several key reactions that can be monitored using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm the structure and purity of the synthesized compounds. These methods are optimized for yield and purity, utilizing various solvents and conditions to favor desired reactions.

Potential Applications in Medicinal Chemistry
This compound has potential applications in medicinal chemistry, particularly in developing analgesic agents due to its interaction with opioid receptors. Its structural features suggest possible uses in treating other conditions such as inflammation or cancer, where thiazole derivatives have shown efficacy.

  • Analgesic Properties : Research indicates that compounds similar to this compound exhibit significant biological activities, particularly in antinociceptive (pain relief) effects. The thiazole and piperazine components are known to interact with various biological targets, including receptors involved in pain modulation. Docking studies have shown that these compounds can form critical interactions with opioid receptors, suggesting potential analgesic properties.
  • Anticancer Activity : Thiazole derivatives, which are structurally related to the compound, have demonstrated efficacy in treating cancer.
  • Anti-inflammatory Effects : The structural features of this compound suggest potential uses in treating inflammation.

Table of Related Compounds and Activities

Compound NameStructural FeaturesBiological Activity
This compoundFluorophenyl, methylsulfonyl groupPotential analgesic
4-MethylsulfonylpiperazineMethylsulfonyl groupAntinociceptive effects
Thiazole derivativesThiazole ringAnticancer activity

Comparison with Similar Compounds

Structural Analogues with Varying Substituents

Several benzothiazole-piperazine derivatives have been synthesized and characterized. Key comparisons include:

Compound ID/Name Substituents on Benzothiazole Ethanone Bridge Substituent Molecular Weight Key Properties/Activities
Target Compound 4-(methylsulfonyl) 4-Fluorophenyl ~434.5 g/mol* Enhanced solubility, potential anticancer activity
5i (from ) None 4-(((4,5-diphenyltriazol-3-yl)thio)methyl)-triazolyl 593.17 g/mol Anticancer screening (NMR, MS data provided)
5j (from ) None 4-((benzothiazolylthio)methyl)-triazolyl 507.10 g/mol Lower molecular weight, moderate C/N content
919756-04-0 () 6-Chloro 4-(Methylsulfonyl)phenyl 450.0 g/mol Chloro substituent may increase lipophilicity
941951-55-9 () 4-Fluoro 4-Methoxyphenylthio 417.5 g/mol Methoxy group enhances electron density
897474-25-8 () 6-Nitro 4-Fluorophenylthio 432.5 g/mol Nitro group introduces strong electron-withdrawing effects

*Calculated based on molecular formula.

Key Observations :

  • Methylsulfonyl vs. Nitro/Chloro : The methylsulfonyl group in the target compound improves aqueous solubility compared to nitro () or chloro () substituents, which are more lipophilic.
  • Fluorophenyl vs. Other Aromatic Groups : The 4-fluorophenyl group balances electron withdrawal and metabolic stability, contrasting with bulkier groups like diphenyltriazolyl (5i) or methoxyphenylthio () .

Pharmacological and Physicochemical Properties

  • Anticancer Activity : Compounds in (e.g., 5i–5l) were screened for cytotoxicity, with substituents influencing potency. The target compound’s methylsulfonyl group may enhance binding to kinase targets compared to triazole derivatives .
  • Solubility and Stability : Methylsulfonyl and fluorophenyl groups synergize to improve solubility (logP ~2.5–3.0 estimated) versus nitro (logP ~3.5) or chloro (logP ~4.0) analogues .
  • Spectral Data : The target compound’s ¹H-NMR would show distinct signals for methylsulfonyl (δ ~3.1 ppm) and fluorophenyl (δ ~7.0–7.5 ppm), differing from nitro (δ ~8.5 ppm) or methoxy (δ ~3.8 ppm) groups in analogues .

Q & A

Q. What synthetic strategies are employed to prepare 2-(4-fluorophenyl)-1-(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone?

Methodological Answer: The synthesis typically involves multi-step reactions:

Nucleophilic substitution : Piperazine reacts with 4-(methylsulfonyl)benzo[d]thiazol-2-yl derivatives under reflux with a base (e.g., K₂CO₃) in ethanol .

Acylation : The intermediate is coupled with 2-(4-fluorophenyl)acetyl chloride via a nucleophilic acyl substitution.

Purification : Column chromatography (e.g., silica gel, EtOAc/petroleum ether) or recrystallization (ethanol) is used to isolate the final product.

Q. Example Synthesis Data

StepReagents/ConditionsYield (%)Reference
1K₂CO₃, EtOH, reflux48–96
2Dichloromethane, TFA85–90

Q. How is structural characterization performed for this compound and its derivatives?

Methodological Answer: Key techniques include:

  • ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., aromatic protons at δ 7.2–8.1 ppm, piperazine methylenes at δ 3.2–3.8 ppm) .
  • Mass Spectrometry (EI-MS) : Confirms molecular ion peaks (e.g., m/z 507.10 for benzothiazole-piperazine hybrids) .
  • Elemental Analysis : Validates C/H/N ratios (e.g., ±0.3% deviation from theoretical values) .

Q. Example Spectral Data

Compound¹H NMR (δ, ppm)EI-MS (m/z)Elemental Analysis (C/H/N)
Derivative 5i7.8 (s, 1H), 3.6 (m, 8H)593.17C: 60.77%, H: 4.63%

Q. What crystallization techniques resolve the compound’s solid-state structure?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is used:

  • Crystals are grown via slow evaporation of EtOAc/hexane mixtures.
  • Data refinement includes riding models for H atoms and anisotropic displacement parameters for non-H atoms .

Q. Key Crystallographic Parameters

ParameterValueReference
R factor0.040
Space groupP

Advanced Research Questions

Q. How can electrochemical methods functionalize the piperazine-thiazole scaffold?

Methodological Answer: Electrochemical oxidation (e.g., at Pt electrodes) generates reactive intermediates:

p-Quinone imine formation : Anodic oxidation of 1-(4-hydroxyphenyl)piperazine derivatives.

Michael Addition : Nucleophiles (e.g., 2-mercaptobenzothiazole) attack the imine, forming disubstituted products .

Q. Reaction Pathway

Oxidation : 0.1 M phosphate buffer (pH 7.0), 0.8 V vs. Ag/AgCl.

Mechanism : Cyclic voltammetry confirms reversible redox behavior .

Q. How do structural modifications impact antiproliferative activity?

Methodological Answer: Structure-activity relationship (SAR) studies compare:

  • Electron-withdrawing groups (e.g., -SO₂Me) enhance cellular uptake via hydrogen bonding.
  • Piperazine flexibility : Rigid substituents (e.g., benzo[d]thiazole) improve target binding.

Q. Antiproliferative Data (IC₅₀, μM)

DerivativeSubstituentMCF-7 (Breast Cancer)Reference
5hQuinoline12.3 ± 1.2
5jThiophene8.9 ± 0.8

Q. What analytical challenges arise in quantifying environmental degradation products?

Methodological Answer: Advanced LC-MS/MS methods address:

  • Matrix Effects : Solid-phase extraction (SPE) with C18 cartridges reduces interference.
  • Degradation Pathways : Hydrolysis (pH 9.0, 40°C) generates sulfonic acid derivatives, detectable via m/z shifts .

Q. Optimized LC Conditions

ColumnMobile PhaseFlow RateReference
C18 (2.1 × 50 mm)0.1% HCOOH in H₂O/MeCN0.3 mL/min

Q. How are computational methods applied to predict pharmacokinetic properties?

Methodological Answer:

  • Molecular Dynamics (MD) : Simulates binding to cytochrome P450 enzymes (e.g., CYP3A4).
  • ADMET Prediction : Software (e.g., SwissADME) estimates logP (2.8 ± 0.3) and BBB permeability .

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